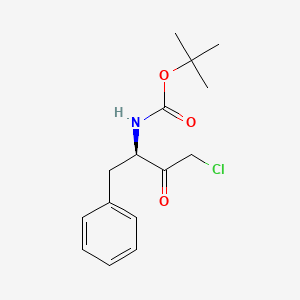

(R)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

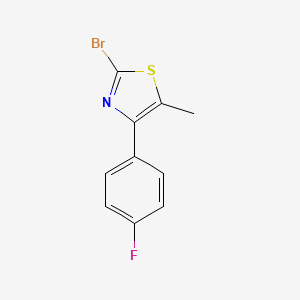

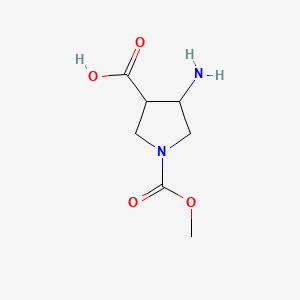

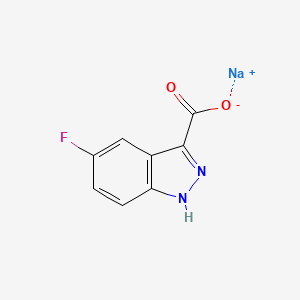

“®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate” is a chemical compound with the CAS Number 150935-37-8 . It has a molecular weight of 297.777 and a molecular formula of C15H20ClNO3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 4-chloro-3-oxo-1-phenylbutan-2-yl group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 423.9±40.0 °C at 760 mmHg, and a flash point of 210.2±27.3 °C . The melting point was not available .科学的研究の応用

Synthesis and Intermediate Applications

(R)-tert-butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is a significant compound in chemical synthesis. It has been utilized in various synthesis processes due to its unique structural and chemical properties:

As an Intermediate in Natural Product Synthesis : This compound serves as an intermediate in synthesizing natural products such as jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. Its synthesis from L-Serine has been achieved with notable yield, demonstrating its utility in complex organic synthesis processes (Tang et al., 2014).

In Catalyzed Synthesis Processes : The compound has also been used in processes involving metal-catalyzed reactions. For example, rhodium-catalyzed enantioselective additions employ similar tert-butyl carbamate structures, highlighting its role in facilitating complex molecular transformations (Storgaard & Ellman, 2009).

In Epoxidation Synthesis : It's an important synthetic intermediate in the synthesis of epoxyketone, a crucial component in protease inhibitors. The bioinspired manganese complexes catalyzed epoxidation process for its synthesis demonstrates its applicability in the development of pharmacologically relevant compounds (Qiu, Xia, & Sun, 2019).

Molecular Structure and Interactions

This compound also plays a role in the study of molecular structures and interactions:

In Crystallographic Studies : It has been used in the analysis of isomorphous crystal structures, particularly in understanding hydrogen and halogen bonds in carbamates. This contributes to a deeper understanding of molecular interactions in complex chemical systems (Baillargeon et al., 2017).

Exploring Hydrogen Bonding : Studies involving carbamate derivatives, like tert-butyl carbamates, have shed light on the interplay of strong and weak hydrogen bonds, crucial for understanding molecular assembly and stability (Das et al., 2016).

作用機序

Target of Action

It’s known that n-boc protected compounds are commonly used in pharmaceutical research and development . The Boc group (tert-butoxycarbonyl) is a protective group for amines, which prevents them from reacting under certain conditions .

Mode of Action

The compound, also known as “TERT-BUTYL N-[(2R)-4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL]CARBAMATE”, undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This process involves the removal of the Boc group, revealing the amine for further reactions . The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Biochemical Pathways

The deprotection of the boc group is a crucial step in many biochemical synthesis pathways, enabling the creation of a variety of aromatic and aliphatic amines .

Pharmacokinetics

The boc group is known to improve the solubility and stability of drug molecules, which can enhance their bioavailability .

Result of Action

The result of the compound’s action is the production of a variety of aromatic and aliphatic amines through the deprotection of the Boc group . These amines can then be used in further reactions to create a wide range of pharmaceutical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature for the deprotection process . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which can enhance efficiency and productivity .

特性

IUPAC Name |

tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKDNFBATYIEIE-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703865 |

Source

|

| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150935-37-8 |

Source

|

| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。